molecular formula C₁₆H₃₄N₇NaO₁₄S₃ B131444 Cefminox sodium CAS No. 75498-96-3

Cefminox sodium

Cat. No. B131444
CAS RN: 75498-96-3
M. Wt: 541.6 g/mol
InChI Key: SBIDXLKJYJVQOE-YNJMIPHHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefminox sodium (CMNX) is a semisynthetic cephamycin antibiotic with a broad spectrum of antibacterial activity, including effectiveness against various bacterial species such as Haemophilus influenzae, Serratia marcescens, and Citrobacter freundii. It has been shown to have marked resistance to beta-lactamase, which enhances its therapeutic potential. CMNX is particularly noted for its higher activity in vivo compared to in vitro, making it a valuable drug for treating conditions like acute peritonitis and prostatic hyperplasia, whether inflammation is present or not .

Synthesis Analysis

The synthesis of cefminox sodium involves multiple steps, including substitution, acylation, deprotection, and further substitution reactions. A new related substance of cefminox sodium was synthesized starting from a benzhydryl derivative and methanthiol, with the final structure confirmed by 1H NMR and mass spectrometry (MS). This process highlights the complexity of synthesizing cephamycin antibiotics and the importance of identifying and characterizing impurities that may arise during the synthesis .

Molecular Structure Analysis

Cefminox sodium's molecular structure includes a D-amino acid moiety derived from D-cysteine at the C-7B side chain, which contributes to its strong bactericidal activity. This structure is believed to enable a dual action mechanism, which is reflected in its potent activity in suppressing bacterial regrowth and its effectiveness in vivo .

Chemical Reactions Analysis

The chemical stability and reactions of cefminox sodium have been studied in various contexts. For instance, it has been found to be compatible and stable when mixed with pefloxacin in 0.9% sodium chloride injection for up to 6 hours at room temperature, which is important for clinical applications where combination therapy is required . Additionally, the drug's interaction with CO2 and relative humidity has been investigated, although this was in the context of a different sodium salt, celecoxib sodium, which showed a rapid and reversible change in hydration state with varying humidity .

Physical and Chemical Properties Analysis

Cefminox sodium's physical and chemical properties have been extensively studied to ensure its efficacy and safety as a pharmaceutical agent. Techniques such as high-performance liquid chromatography (HPLC) have been employed to determine related substances and their content in cefminox sodium for injection, confirming the method's simplicity, reproducibility, and suitability for quality control . High molecular exclusion chromatography (HPSEC) has also been used to separate and quantify polymers in cefminox sodium, demonstrating the method's effectiveness in ensuring the purity of the drug . Furthermore, the safety profile of cefminox sodium has been evaluated through postmarketing surveillance, revealing a low incidence of side effects and no specific adverse effects in elderly patients or children .

Scientific Research Applications

Characterization and Impurity Analysis

  • Impurity Characterization : Cefminox sodium's impurities and isomers have been studied extensively. In a 2018 study, thirteen unknown impurities and isomers were separated and characterized using liquid chromatography coupled with ion trap/time-of-flight mass spectrometry. This research enhances understanding of the drug's purity and composition (Yu Xu, Dandan Wang, Lan Tang, Jian Wang, 2018).

Drug Penetration and Tissue Concentration

Stability and Compatibility

  • Stability with Intravenous Fluid : Research on the stability of Cefminox sodium in various intravenous infusion solutions was conducted in 2007. This study is crucial for understanding its stability and compatibility in clinical settings (Guo Zong-hua, 2007).

  • Synthesis of New Related Substance : A 2013 study focused on the synthesis and structural identification of a new related substance of Cefminox, contributing to the understanding of its chemical composition and potential impurities (T. Hua, 2013).

Drug Interaction and Clinical Application

  • Pharmacological Properties : A 1990 study described the potent in vivo efficacy and bactericidal action of Cefminox, which is particularly significant against Gram-negative and anaerobic bacteria (S. Watanabe, S. Omoto, 1990).

  • Clinical Use in Obstetrics and Gynecology : In 1985, Cefminox was used in various obstetrical and gynecological infections. The study found it effective, particularly against E. coli infections, without noticeable side effects (M. Tateno, C. Maruyama, 1985).

Future Directions

Cefminox sodium has potential therapeutic efficacy against conditions like hypoxia-induced pulmonary hypertension . It also shows promise in the treatment of nonalcoholic fatty liver disease (NAFLD) . More research is needed to fully understand its potential applications .

properties

IUPAC Name

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8-,14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIDXLKJYJVQOE-YNJMIPHHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N7NaO7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefminox sodium

CAS RN

75498-96-3, 92636-39-0
Record name Cefminox sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075498963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefminox sodium
Reactant of Route 2
Reactant of Route 2
Cefminox sodium
Reactant of Route 3
Reactant of Route 3
Cefminox sodium
Reactant of Route 4
Reactant of Route 4
Cefminox sodium
Reactant of Route 5
Cefminox sodium
Reactant of Route 6
Reactant of Route 6
Cefminox sodium

Citations

For This Compound
170
Citations
Y Kuang, M Song, X Zhou, J Mi, Z Zhang, G Liu… - Chemical Engineering …, 2023 - Elsevier
… method using cefminox sodium as sole precursor. The prepared cefminox sodium carbon … and antibacterial properties of cefminox sodium, cefminox sodium carbon nanodots had low …
Number of citations: 1 www.sciencedirect.com
S Wu, X Bi, Y Lin, L Yang, M Li, Y Xie - Infectious Agents and Cancer, 2022 - Springer
… of cefminox sodium are similar to those of the second generation cephalosporins, but the antibacterial activity of cefminox sodium … can be achieved by cefminox sodium in the ascites of …
Number of citations: 2 link.springer.com
Y Xu, D Wang, L Tang, J Wang - Journal of chromatographic …, 2019 - academic.oup.com
… In this study, structures of 13 impurities in cefminox sodium are … of 13 impurities in cefminox sodium were investigated by … of impurities in cefminox sodium. Hence present research …
Number of citations: 3 academic.oup.com
X Du, C Xie, B Liu, P Yuan… - Crystal Research and …, 2023 - Wiley Online Library
… In this paper, cefminox sodium is selected as a model drug … The kinetic solubility data of cefminox sodium in two binary … crystallization process for cefminox sodium. After optimization…
Number of citations: 0 onlinelibrary.wiley.com
T Nakamura, I Hashimoto, Y Sawada… - … Japanese Journal of …, 1985 - europepmc.org
Cefminox sodium (CMNX, MT-141), a new semisynthetic cephamycin, having marked resistance to beta-lactamase, and a broad spectrum of antibacterial activity against various …
Number of citations: 3 europepmc.org
H Sun, L Wei, Y Wu, N Liu - Journal of Chromatography B, 2010 - Elsevier
… Etamsylate, aminomethylbenzoic acid and cefminox sodium were purchased from the … A stock solution (2.0 mg/mL) of etamsylate, aminomethylbenzoic acid and cefminox sodium was …
Number of citations: 14 www.sciencedirect.com
L Xiao, C Liang, J Gao, Y Wang, Y Guo, K Chen, X Jia - Heliyon, 2023 - Elsevier
… We sought to evaluate the therapy of cefminox sodium (CMNX) on fatty accumulation in animal and cell models and explore the underlying mechanisms. The results revealed that …
Number of citations: 0 www.sciencedirect.com
K Yasunaga, M Nakagawa… - The Japanese Journal of …, 1990 - europepmc.org
Effects of cefminox (CMNX) on hemostasis and blood coagulation system were studied. Adult in-patients admitted to 237 centers (310 clinics) nationwide in Japan during the period …
Number of citations: 7 europepmc.org
T Mayama, Y Koyama, K Sebata, Y Tanaka… - … journal of clinical …, 1995 - europepmc.org
A postmarketing surveillance of cefminox sodium (Meicelin, CMNX) for intravenous injection was conducted for about 4 years from August 1987 through June 1991, and 13,431 patients …
Number of citations: 11 europepmc.org
I Sasagawa - Hinyokika kiyo. Acta Urologica Japonica, 1990 - europepmc.org
The concentration of cefminox sodium (CMNX) in serum and prostatic tissue was determined in 25 patients with benign prostatic hypertrophy. One gram of CMNX was intravenously …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.